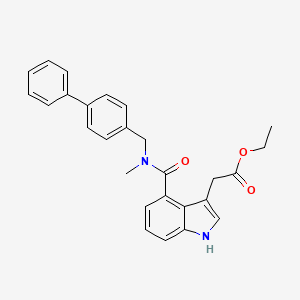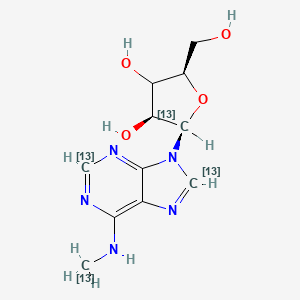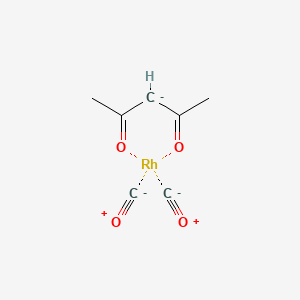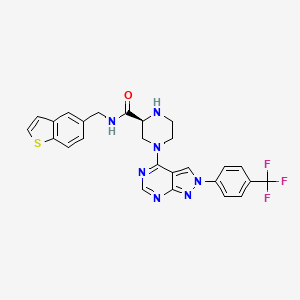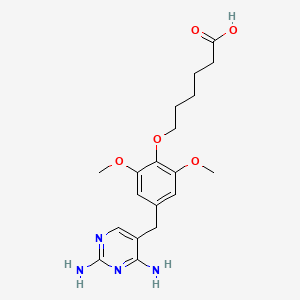
Trimethoprim pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoprim pentanoic acid is a synthetic compound that combines the antibacterial properties of trimethoprim with the structural characteristics of pentanoic acid. Trimethoprim is a well-known antifolate antibiotic that inhibits bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid, which is essential for bacterial DNA and RNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trimethoprim pentanoic acid typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with aniline to form the trimethoprim core . This intermediate is then reacted with pentanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trimethoprim pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitro groups in trimethoprim to amines.
Substitution: The aromatic ring in trimethoprim can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Trimethoprim pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of structural modifications on antibacterial activity.
Biology: The compound is investigated for its potential to inhibit bacterial growth and its interactions with bacterial enzymes.
Medicine: Research focuses on its potential use as an antibiotic, especially in combination with other drugs to enhance efficacy.
Industry: It is explored for its potential use in the development of new antibacterial agents and formulations
Mechanism of Action
The mechanism of action of trimethoprim pentanoic acid involves the inhibition of bacterial dihydrofolate reductase, similar to trimethoprim . This inhibition prevents the conversion of dihydrofolic acid to tetrahydrofolic acid, leading to a depletion of folate coenzymes necessary for the synthesis of nucleic acids and proteins. The compound’s pentanoic acid moiety may enhance its lipophilicity, potentially improving its ability to penetrate bacterial cell membranes.
Comparison with Similar Compounds
Trimethoprim: A well-known antifolate antibiotic with a similar mechanism of action.
Pyrimethamine: Another antifolate drug used to treat parasitic infections.
Methotrexate: An antifolate used in cancer therapy and autoimmune diseases.
Uniqueness: Trimethoprim pentanoic acid is unique due to its combination of trimethoprim’s antibacterial properties with the structural characteristics of pentanoic acid. This combination may offer enhanced antibacterial activity and improved pharmacokinetic properties compared to trimethoprim alone.
Properties
Molecular Formula |
C19H26N4O5 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
6-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]hexanoic acid |
InChI |
InChI=1S/C19H26N4O5/c1-26-14-9-12(8-13-11-22-19(21)23-18(13)20)10-15(27-2)17(14)28-7-5-3-4-6-16(24)25/h9-11H,3-8H2,1-2H3,(H,24,25)(H4,20,21,22,23) |
InChI Key |
WWTCDGULAKAMHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCCCCCC(=O)O)OC)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


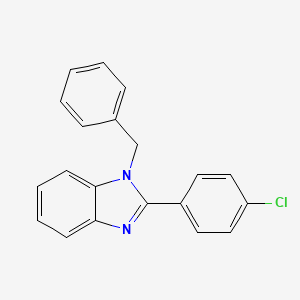

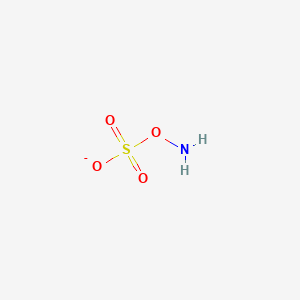
![[[(2R,5R)-5-(6-aminopurin-9-yl)-3-(azidomethoxy)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12366592.png)
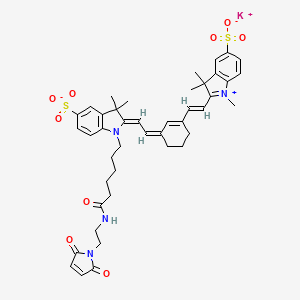



![(2S)-2-(benzylcarbamoylamino)-N-[1-[(3-chloro-2-methoxyphenyl)methylamino]-1,2-dioxopentan-3-yl]-4-methylpentanamide](/img/structure/B12366603.png)
![(4aS)-3-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]-N-[4-[[(2R)-4-[4-[7-[[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptanoyl]piperazin-1-yl]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine-8-carboxamide](/img/structure/B12366606.png)
